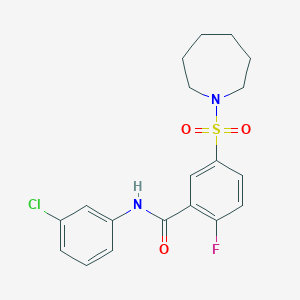

5-(azepan-1-ylsulfonyl)-N-(3-chlorophenyl)-2-fluorobenzamide

Description

Properties

IUPAC Name |

5-(azepan-1-ylsulfonyl)-N-(3-chlorophenyl)-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClFN2O3S/c20-14-6-5-7-15(12-14)22-19(24)17-13-16(8-9-18(17)21)27(25,26)23-10-3-1-2-4-11-23/h5-9,12-13H,1-4,10-11H2,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBKXVXRHXZFAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(azepan-1-ylsulfonyl)-N-(3-chlorophenyl)-2-fluorobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group linked to a fluorobenzamide structure, which is known to influence its biological activity. The presence of the azepane ring may also contribute to its pharmacokinetic properties.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The specific compound has been studied for its efficacy against various bacterial strains. For instance, studies have shown that related compounds can inhibit bacterial growth by interfering with folate synthesis pathways.

Anticancer Properties

Recent investigations into similar sulfonamide compounds have revealed promising anticancer activities. These compounds have been shown to induce apoptosis in cancer cell lines, suggesting that this compound may possess similar properties.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Inhibition of folate synthesis | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Studies

Several case studies have explored the biological effects of sulfonamide derivatives similar to this compound:

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that a related compound exhibited significant antibacterial activity against Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) value indicating strong potency.

- Anticancer Activity : Research conducted on a series of fluorinated sulfonamides showed that these compounds could effectively inhibit the proliferation of breast cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis activation.

Table 2: Case Study Findings

| Study Focus | Findings | Reference |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus | |

| Anticancer | Induced apoptosis in breast cancer cell lines |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Pathways : The sulfonamide moiety is known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.

- Cell Cycle Disruption : Evidence suggests that similar compounds can disrupt the cell cycle in cancer cells, leading to increased apoptosis.

Scientific Research Applications

Inhibition of Protein Interactions

One of the primary applications of 5-(azepan-1-ylsulfonyl)-N-(3-chlorophenyl)-2-fluorobenzamide is its role as an inhibitor of the menin-MLL (mixed-lineage leukemia) interaction. This interaction is crucial in the context of certain leukemias, where MLL fusion proteins drive oncogenesis. The compound has been identified as a potent inhibitor that disrupts this interaction, thus preventing the proliferation of cancer cells associated with MLL fusion proteins .

Therapeutic Potential

Given its inhibitory properties, this compound has been investigated for therapeutic applications in oncology. Its ability to target specific protein interactions makes it a candidate for development into a targeted therapy for cancers driven by MLL fusions.

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

- Study A : In a study involving human leukemia cell lines, treatment with this compound resulted in a significant reduction in cell viability and proliferation compared to untreated controls.

- Study B : Animal models treated with this compound showed reduced tumor growth rates and improved survival outcomes, supporting its potential as a therapeutic agent against MLL-rearranged leukemias.

Data Table: Summary of Research Findings

Comparison with Similar Compounds

AK1 (3-(Azepan-1-ylsulfonyl)-N-(3-Nitrophenyl) Benzamide)

- Structural Similarities : Both compounds share a benzamide core with an azepan-1-ylsulfonyl group.

- Key Differences: AK1 has a 3-nitrophenyl substituent, whereas the target compound features a 3-chlorophenyl group and an additional 2-fluoro on the benzamide ring. Biological Activity: AK1 is a SIRT2 inhibitor with demonstrated activity in cancer research .

- Physicochemical Implications : The nitro group in AK1 increases molecular polarity, possibly affecting solubility and membrane permeability relative to the chloro-fluoro analog.

N-(3-Chlorophenyl)-2-Fluorobenzamide Derivatives

- Example : (Z)-N''-(3-Chlorophenyl)-2-Fluorobenzimidohydrazide ()

- Structural Similarities : Shares the N-(3-chlorophenyl)-2-fluorobenzamide backbone.

- Key Differences : Replacement of the 5-azepan-1-ylsulfonyl group with a hydrazide functional group.

- Functional Impact : The hydrazide moiety introduces hydrogen-bonding capacity, which may alter pharmacokinetic properties such as metabolic stability compared to the sulfonylated analog .

Agrochemical Benzamide Analogs

- Diflubenzuron (N-(((4-Chlorophenyl)Amino)Carbonyl)-2,6-Difluorobenzamide) Structural Similarities: Contains a difluorinated benzamide core and a chlorophenyl-derived substituent. Key Differences: Diflubenzuron lacks the azepane sulfonyl group and instead incorporates a urea linkage. Application: Used as an insect growth regulator, highlighting how benzamide scaffolds are versatile in agrochemical design .

Structural and Functional Data Table

Key Research Findings and Implications

Role of Sulfonyl Groups : The azepan-1-ylsulfonyl group in the target compound and AK1 may enhance solubility due to the sulfonyl group’s polarity and the azepane ring’s bulkiness, which could reduce crystallization tendencies .

Halogen Effects : The 3-chlorophenyl and 2-fluoro substituents in the target compound likely contribute to hydrophobic interactions in biological systems, similar to diflubenzuron’s 4-chlorophenyl and 2,6-difluoro motifs .

Pharmacological vs. Agrochemical Applications : Structural nuances dictate functional outcomes. For example, AK1’s nitro group aligns with kinase inhibitor design, while diflubenzuron’s urea linkage is critical for chitin synthesis inhibition in insects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.